molecular formula C16H19N3O2 B2987182 (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone CAS No. 478031-52-6

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone

Cat. No.: B2987182
CAS No.: 478031-52-6
M. Wt: 285.347
InChI Key: FQSIATNPPBPTDF-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone is a synthetic compound featuring a 3,5-dimethylisoxazole moiety linked to a 4-phenylpiperazine group via a methanone bridge. The isoxazole ring is a heterocyclic structure known for its role in modulating biological activity, particularly in central nervous system (CNS) targets and antimicrobial agents.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-15(13(2)21-17-12)16(20)19-10-8-18(9-11-19)14-6-4-3-5-7-14/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSIATNPPBPTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone involves its interaction with specific molecular targets and pathways. The compound’s isoxazole and piperazine rings allow it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the observed biological effects, such as analgesic and anti-inflammatory properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural similarities with derivatives reported in the Molecules 2011 study (Table 1) . Key differences lie in the substitution patterns of the isoxazole ring, linker groups, and terminal aromatic systems.

Table 1: Structural Comparison of (3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone and Analogs

Compound ID Isoxazole Substituents Linker Group Terminal Aromatic Group Key Functional Features
This compound 3,5-dimethyl Methanone 4-Phenylpiperazine Enhanced solubility via piperazine; CNS target potential
I-6273 3-methyl Phenethylamino Ethyl benzoate Ethyl ester may improve bioavailability
I-6373 3-methyl Phenethylthio Ethyl benzoate Thioether linker for metabolic stability
I-6473 3-methyl Phenethoxy Ethyl benzoate Ether linker for reduced polarity

Key Findings:

Linker Influence: The methanone bridge in the target compound introduces rigidity compared to the flexible phenethylamino/thio/ethoxy linkers in I-6273, I-6373, and I-6473. This rigidity may affect receptor binding kinetics. Thioether (I-6373) and ether (I-6473) linkers enhance metabolic stability over amine-linked analogs (I-6273) .

Terminal Group Impact :

  • The 4-phenylpiperazine group in the target compound is associated with improved solubility and CNS penetration, whereas ethyl benzoate terminals (I-6273, I-6373, I-6473) prioritize esterase-mediated hydrolysis for prodrug activation .

Pharmacological and Physicochemical Properties

While specific data for this compound are sparse, insights can be extrapolated from analogs:

  • LogP : Piperazine-containing compounds typically exhibit lower LogP values (e.g., ~2.5–3.0) compared to ethyl benzoate derivatives (LogP ~3.5–4.0), favoring aqueous solubility .
  • In contrast, ethyl benzoate analogs in the Molecules study were optimized for antimicrobial activity .

Biological Activity

(3,5-Dimethyl-4-isoxazolyl)(4-phenylpiperazino)methanone, also known by its CAS number 1173268-39-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, properties, and biological activities of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N3O2C_{16}H_{19}N_{3}O_{2}. The compound features an isoxazole ring and a piperazine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that modifications to the isoxazole structure can enhance its effectiveness against various bacterial strains. For instance, sulfonamide derivatives of isoxazole have been noted for their ability to inhibit both gram-positive and gram-negative bacteria .

Compound Activity Target Bacteria
(3,5-Dimethyl-4-isoxazolyl)AntibacterialEscherichia coli, Staphylococcus aureus
Sulfonamide derivativesBroad-spectrum antibacterialVarious gram-positive and gram-negative bacteria

Neuropharmacological Effects

The piperazine component of the compound has been linked to neuropharmacological effects. Compounds containing piperazine rings are often investigated for their potential as anxiolytics and antidepressants. The structural modifications in this compound may enhance its interaction with neurotransmitter systems .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on a series of isoxazole derivatives demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics against resistant strains of bacteria . This suggests its potential as a lead compound in antibiotic development.
  • Neuropharmacological Assessment : In a preclinical model assessing anxiety-like behavior, the compound showed promise in reducing anxiety levels comparable to established anxiolytic agents. Behavioral tests indicated significant reductions in anxiety-related responses in treated subjects .

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The synthesis involves a straightforward reaction between 3,5-dimethylisoxazole and 4-phenylpiperazine under mild conditions. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the desired product .

Table: Summary of Biological Activities

Activity Type Description References
AntibacterialEffective against resistant bacterial strains
NeuropharmacologicalPotential anxiolytic effects
SynthesisSimple reaction conditions for effective yield

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